molecular formula C10H21Br B13512344 3-(Bromomethyl)-2,5-dimethylheptane

3-(Bromomethyl)-2,5-dimethylheptane

Cat. No.: B13512344
M. Wt: 221.18 g/mol
InChI Key: CRDMAWCMHYZCIQ-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-2,5-dimethylheptane is an organic compound characterized by a bromomethyl group attached to a heptane backbone with two methyl substituents at the second and fifth positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-2,5-dimethylheptane typically involves the bromination of a suitable precursor. One common method involves the reaction of 2,5-dimethylheptane with bromine in the presence of a radical initiator such as triphenylphosphine in dichloromethane (DCM) to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar bromination techniques, often scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-2,5-dimethylheptane undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as hydroxide ions, to form alcohols.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation Reactions: The bromomethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions

    Substitution: Sodium hydroxide in aqueous or alcoholic solution.

    Elimination: Potassium tert-butoxide in tert-butanol.

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Major Products Formed

    Substitution: Formation of 3-(Hydroxymethyl)-2,5-dimethylheptane.

    Elimination: Formation of 2,5-dimethylhept-2-ene.

    Oxidation: Formation of 3-(Formyl)-2,5-dimethylheptane or 3-(Carboxyl)-2,5-dimethylheptane.

Scientific Research Applications

3-(Bromomethyl)-2,5-dimethylheptane has various applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.

    Material Science: Utilized in the synthesis of polymers and other advanced materials.

    Biological Studies: Employed in the modification of biomolecules for research purposes.

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-2,5-dimethylheptane in chemical reactions typically involves the formation of a reactive intermediate, such as a carbocation or radical, which then undergoes further transformation. The bromomethyl group serves as a leaving group, facilitating various substitution and elimination reactions.

Comparison with Similar Compounds

Similar Compounds

    3-(Bromomethyl)heptane: Lacks the additional methyl groups at the second and fifth positions.

    2,5-Dimethylheptane: Does not contain the bromomethyl group.

    3-(Chloromethyl)-2,5-dimethylheptane: Similar structure but with a chlorine atom instead of bromine.

Properties

Molecular Formula

C10H21Br

Molecular Weight

221.18 g/mol

IUPAC Name

3-(bromomethyl)-2,5-dimethylheptane

InChI

InChI=1S/C10H21Br/c1-5-9(4)6-10(7-11)8(2)3/h8-10H,5-7H2,1-4H3

InChI Key

CRDMAWCMHYZCIQ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CC(CBr)C(C)C

Origin of Product

United States

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